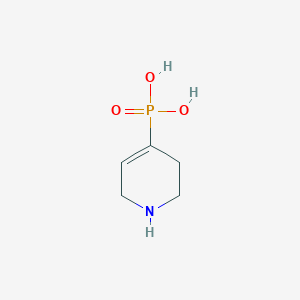![molecular formula C9H17N3O5 B6600490 tert-butyl 2-[({[(methoxycarbonyl)amino]amino}carbonyl)amino]acetate CAS No. 1955507-24-0](/img/structure/B6600490.png)
tert-butyl 2-[({[(methoxycarbonyl)amino]amino}carbonyl)amino]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 2-[({[(methoxycarbonyl)amino]amino}carbonyl)amino]acetate, also known as TBTCA, is a compound with a wide range of applications in the field of organic chemistry. TBTCA has been used in the synthesis of various organic compounds, as well as in the development of novel materials and drugs.
Wissenschaftliche Forschungsanwendungen
Tert-butyl 2-[({[(methoxycarbonyl)amino]amino}carbonyl)amino]acetate has been used in a variety of scientific research applications, including the synthesis of novel organic compounds, the development of new materials, and the study of biological processes. tert-butyl 2-[({[(methoxycarbonyl)amino]amino}carbonyl)amino]acetate has been used to study the structure and function of proteins, as well as to develop new drugs and medications.
Wirkmechanismus
The mechanism of action of tert-butyl 2-[({[(methoxycarbonyl)amino]amino}carbonyl)amino]acetate is not fully understood. However, it is believed that tert-butyl 2-[({[(methoxycarbonyl)amino]amino}carbonyl)amino]acetate acts as a catalyst in the synthesis of organic compounds. It is thought to act as an electron donor, allowing for the formation of new bonds between molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of tert-butyl 2-[({[(methoxycarbonyl)amino]amino}carbonyl)amino]acetate are not fully understood. However, it is believed that tert-butyl 2-[({[(methoxycarbonyl)amino]amino}carbonyl)amino]acetate may act as an inhibitor of certain enzymes, as well as a modulator of certain cellular processes. It is also believed that tert-butyl 2-[({[(methoxycarbonyl)amino]amino}carbonyl)amino]acetate may affect the metabolism of certain drugs, as well as the expression of certain genes.
Vorteile Und Einschränkungen Für Laborexperimente
Tert-butyl 2-[({[(methoxycarbonyl)amino]amino}carbonyl)amino]acetate has several advantages for use in laboratory experiments. It is easy to synthesize, and can be used in a variety of reactions. It is also relatively stable and has a low toxicity profile. However, it is important to note that tert-butyl 2-[({[(methoxycarbonyl)amino]amino}carbonyl)amino]acetate is not soluble in water, and can be difficult to work with in aqueous solutions.
Zukünftige Richtungen
There are many potential future directions for tert-butyl 2-[({[(methoxycarbonyl)amino]amino}carbonyl)amino]acetate research. These include further studies on its mechanism of action, biochemical and physiological effects, and potential applications in drug development. Additionally, further research could be conducted to explore the potential of tert-butyl 2-[({[(methoxycarbonyl)amino]amino}carbonyl)amino]acetate as a catalyst in the synthesis of organic compounds and the development of new materials. Finally, further research could be conducted to investigate the potential of tert-butyl 2-[({[(methoxycarbonyl)amino]amino}carbonyl)amino]acetate as a modulator of gene expression and metabolism of drugs.
Synthesemethoden
Tert-butyl 2-[({[(methoxycarbonyl)amino]amino}carbonyl)amino]acetate is synthesized through a series of reactions starting with the reaction of tert-butyl acetate with methoxycarbonyl chloride, followed by a reaction with sodium azide and then a reaction with sodium nitrite. The compound is then purified and isolated through a series of chromatography steps.
Eigenschaften
IUPAC Name |
tert-butyl 2-[(methoxycarbonylamino)carbamoylamino]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3O5/c1-9(2,3)17-6(13)5-10-7(14)11-12-8(15)16-4/h5H2,1-4H3,(H,12,15)(H2,10,11,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRGLZQOOGIXALW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CNC(=O)NNC(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 2-[({[(methoxycarbonyl)amino]amino}carbonyl)amino]acetate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


phenyl-lambda6-sulfanone](/img/structure/B6600417.png)

![2-[(1-methyl-1H-pyrazol-3-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B6600430.png)
![tert-butyl N-[(1R)-1-[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]ethyl]carbamate](/img/structure/B6600437.png)
![3-amino-2-[(pyridin-4-yl)methyl]propanoic acid hydrochloride](/img/structure/B6600448.png)
![2-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-yl}methyl)-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B6600450.png)

![4-[(4-methoxyphenyl)methyl]morpholine-3,5-dione](/img/structure/B6600464.png)

![S-[(chlorosulfonyl)imino]-N,N-dimethylmethanesulfinamide](/img/structure/B6600470.png)
methyl-lambda6-sulfanone](/img/structure/B6600476.png)
![(3-bromophenyl)[(chlorosulfonyl)imino]methyl-lambda6-sulfanone](/img/structure/B6600479.png)
